molecular formula C26H20N2S2 B3265237 2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole CAS No. 402951-88-6

2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole

Cat. No.: B3265237
CAS No.: 402951-88-6
M. Wt: 424.6 g/mol
InChI Key: DMKNAYXXAUOOGK-UHFFFAOYSA-N
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Description

2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole is a synthetic organic compound featuring a naphthothiazole core, a structure of significant interest in medicinal chemistry and chemical biology research. This specific compound is presented for use as a reference standard or building block in investigative studies. Naphthothiazole derivatives are recognized for their potential as activators of calcium-activated potassium channels, specifically the small-conductance (KCa2.1-2.3, SK) and intermediate-conductance (KCa3.1, IK) families . Such activators are valuable pharmacological tools for studying calcium-signaling cascades and membrane potential in both excitable and non-excitable cells . Research on related analogs, such as naphtho[1,2-d]thiazol-2-ylamine (SKA-31), has demonstrated potent activation of these channels, leading to physiological effects such as the potentiation of endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation and the lowering of arterial blood pressure in preclinical models . This suggests that compounds within this class may hold research value for investigating cardiovascular physiology and pathophysiological conditions such as hypertension. The mechanism of action for this class of compounds involves facilitating the opening of KCa2 and KCa3.1 channels in a calcium-dependent manner, which leads to cell hyperpolarization . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine the specific activity and applicability of this compound for their unique research needs.

Properties

IUPAC Name

2-(4-benzo[e][1,3]benzothiazol-2-ylbutyl)benzo[g][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2S2/c1-3-9-19-17(7-1)14-16-22-25(19)28-24(29-22)12-6-5-11-23-27-21-15-13-18-8-2-4-10-20(18)26(21)30-23/h1-4,7-10,13-16H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNAYXXAUOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)CCCCC4=NC5=C(S4)C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound consists of two fused naphthalene rings and thiazole moieties, which contribute to its unique chemical properties. Its structural formula can be represented as follows:

C17H16N2S2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{S}_{2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazole derivatives. For instance, compounds like N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide have shown significant activity against various bacterial strains including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) . The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness in inhibiting bacterial growth.

Compound NameMIC (µg/mL)Target Bacteria
PNT16S. aureus
TBA32MRSA
5c8Staphylococcus spp.

Antitumor Activity

In addition to antimicrobial effects, thiazole derivatives have been studied for their antitumor activity . Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, research indicates that modifications in the thiazole ring can enhance the compound's ability to induce apoptosis in cancer cells .

The mechanisms through which these compounds exert their biological effects include:

  • Interference with DNA replication : Some thiazole derivatives disrupt the normal function of DNA polymerases.
  • Inhibition of protein synthesis : By binding to ribosomal RNA, these compounds can inhibit bacterial protein synthesis.
  • Induction of oxidative stress : This leads to cell death in cancer cells due to the accumulation of reactive oxygen species (ROS).

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study synthesized a series of naphtho[2,3-d]thiazole derivatives and assessed their antimicrobial efficacy. The results showed that certain modifications led to significantly lower MIC values against MRSA compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells :
    Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study found that specific structural modifications resulted in increased apoptosis rates in breast cancer cells .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Naphtho[1,2-d]thiazole Derivatives: 2-Methylnaphtho[1,2-d]thiazole (CAS: 2682-45-3): A simpler analog with a methyl substituent at position 2. Its molecular weight (199.27 g/mol) is significantly lower than the target compound, reflecting the absence of the extended butyl-linked naphtho[2,1-d]thiazole unit. Synthesis typically involves straightforward cyclization reactions, yielding 71–87% under reflux conditions . Naphtho[1,2-d]thiazol-2-amine: Features an amino group at position 2, enabling further functionalization via nucleophilic substitution. This derivative serves as a precursor for more complex structures, such as pyrazole- and triazole-fused analogs .
  • Naphtho[2,1-d]thiazole Derivatives: 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (8): Incorporates a pyrazole ring with cyano and ethylimidoform substituents. Synthesized via refluxing with triethylorthoformate (71% yield), this compound demonstrates higher thermal stability (m.p. 225–227°C) compared to non-cyano analogs .

Bridging Group Variations

  • Butyl-Linked Systems: The target compound’s butyl chain provides conformational flexibility and enhances solubility compared to rigid aromatic linkers. In contrast, 2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) uses a pyrimidine-pyrazole bridge, resulting in a higher molecular weight (437.52 g/mol) and reduced synthetic yield (59%) due to steric hindrance .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₂₄H₁₈N₂S₂ 406.54 Not reported Not reported Butyl linker, dual naphthothiazoles
2-Methylnaphtho[1,2-d]thiazole C₁₂H₉NS 199.27 Not reported 71–87 Methyl group
Compound 8 C₁₈H₁₃N₅SO 347.43 225–227 71 Cyano, ethylimidoform
Compound 11 C₂₃H₁₅N₇SO 437.52 276 59 Benzamido, imino

Photophysical Properties

  • Fluorescence and ESIPT Phenomena: 2-(4-Benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol exhibits dual emission due to excited-state intramolecular proton transfer (ESIPT), achieving fluorescence quantum yields (ΦF) >0.5. In contrast, the target compound’s extended conjugation may redshift absorption maxima but reduce ΦF due to non-radiative decay pathways .

Q & A

Advanced Question

  • Steric Effects : Bulky substituents (e.g., butyl chains) reduce reaction rates in nucleophilic substitutions but improve thermal stability .
  • Electronic Effects : Electron-rich thiazole nitrogen enhances electrophilic aromatic substitution at specific naphthalene positions .

What methodologies validate the purity of synthesized batches for publication?

Basic Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities below 1% .
  • Melting Point Consistency : Compare experimental m.p. (e.g., 139–140°C for related compounds) with literature values .
  • Spectroscopic Purity : Ensure IR spectra lack unexpected peaks (e.g., C=O stretches from oxidation byproducts) .

What are the implications of sulfur extrusion mechanisms in thiazole synthesis?

Advanced Question
Sulfur loss during synthesis (e.g., via H2_2S release) can lead to:

  • Byproduct Formation : Trapping agents like triethylamine mitigate this .
  • Intermediate Trapping : Use low-temperature NMR to detect transient species (e.g., dithiazine intermediates) .

How can photophysical properties be tuned for optoelectronic applications?

Advanced Question

  • Substituent Engineering : Electron-donating groups (e.g., methoxy) redshift absorption spectra, as seen in naphtho-oxazoles .
  • Conjugation Extension : Fused thiazole-naphthalene systems enhance π-conjugation, improving charge mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole
Reactant of Route 2
2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole

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